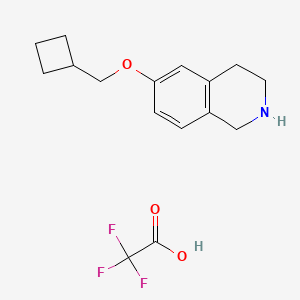

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate

Description

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a tetrahydroisoquinoline derivative characterized by a cyclobutylmethoxy substituent at the 6-position of the isoquinoline core and a trifluoroacetate counterion. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as neurotransmitter receptors and enzymes . The cyclobutylmethoxy group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like metabolic stability and membrane permeability. The trifluoroacetate counterion enhances solubility, a common strategy in salt formation for improved bioavailability .

For example, the synthesis of (6-(3,4,5-Trimethoxyphenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinolin-7-yl)2,2,2-trifluoroacetate involves condensation of 3,4,5-trimethoxybenzaldehyde with a tetrahydroisoquinoline precursor under reflux conditions, followed by trifluoroacetate salt formation . Similar methodologies likely apply to the cyclobutylmethoxy variant.

Properties

IUPAC Name |

6-(cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.C2HF3O2/c1-2-11(3-1)10-16-14-5-4-13-9-15-7-6-12(13)8-14;3-2(4,5)1(6)7/h4-5,8,11,15H,1-3,6-7,9-10H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHSQXYOFMUDHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure. The cyclobutylmethoxy group can be introduced via an etherification reaction, using cyclobutylmethanol and an appropriate base. Finally, the trifluoroacetate group is added through esterification with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary, but typical reagents include halides and bases for nucleophilic substitutions, and acids or Lewis acids for electrophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional analogues of 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate:

Key Observations:

Substituent Effects :

- Cyclobutylmethoxy : This group balances lipophilicity and steric hindrance compared to bulkier groups like 3,4,5-trimethoxyphenyl . Cyclobutane’s strained ring may enhance metabolic stability relative to linear alkoxy chains.

- Trimethoxyphenyl : The electron-rich aromatic system in this analogue may facilitate π-π interactions with biological targets, as seen in antitumor agents .

- Fluorophenyl/Carbonitrile : Fluorine and nitrile groups increase polarity and solubility but may reduce membrane permeability compared to alkyl/aryl ethers .

Counterion Impact :

- Trifluoroacetate salts (as in the target compound and CP0851076) improve aqueous solubility, critical for in vivo applications. Hydrochloride salts (e.g., 1-(2-Fluorophenyl)-THIQ) are common but may exhibit lower solubility in organic solvents .

CP0851076’s EC50 of 1230 nM suggests moderate enzyme inhibitory activity, possibly linked to its diphenylethylamino substituent . The target compound’s cyclobutylmethoxy group may modulate similar pathways, though specific data is lacking.

Synthetic Accessibility: Yields for tetrahydroisoquinoline derivatives range from 53% to 61% in multi-step syntheses, influenced by substituent reactivity and purification methods (e.g., silica gel chromatography) . The cyclobutylmethoxy variant may require optimized conditions due to steric challenges.

Biological Activity

6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which is known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a cyclobutylmethoxy group and a trifluoroacetate moiety. This unique structure contributes to its biological activity and interaction with various biological targets.

- Molecular Formula : C14H18F3N

- Molecular Weight : 273.30 g/mol

Biological Activity Overview

Tetrahydroisoquinolines have been extensively studied for their pharmacological properties. The following biological activities have been associated with similar compounds in this class:

- Neuroprotective Effects : Some THIQ derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

- Anticancer Activity : Certain analogs have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential as anticancer agents.

- Antidepressant Effects : THIQs have shown promise in treating depression through their interaction with serotonin and dopamine receptors.

The mechanisms through which this compound exerts its biological effects may include:

- Receptor Modulation : Interaction with neurotransmitter receptors such as dopamine and serotonin receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways or neurotransmitter degradation.

- Cell Cycle Regulation : Induction of apoptosis in cancer cells through modulation of apoptotic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of THIQ derivatives similar to this compound:

-

Neuroprotective Studies :

- A study demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of neuroprotective proteins.

- Anticancer Activity :

- Behavioral Studies :

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of several related tetrahydroisoquinoline compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | Modulation of neurotransmitter systems |

| 1,2,3,4-Tetrahydroisoquinoline hydrochloride | Antidepressant | Serotonin receptor modulation |

| 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline | Anticancer | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.